molecular formula C10H16I2O4Pt B12675589 (Diiodine)bis(pentane-2,4-dionato-O,O')platinum CAS No. 65849-16-3

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum

Cat. No.: B12675589
CAS No.: 65849-16-3
M. Wt: 649.12 g/mol
InChI Key: KAFIXPDMJIIOGT-VGKOASNMSA-L
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Description

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum is a specialized organoplatinum compound in which a platinum center is coordinated by one diiodine (I2) unit and two bidentate pentane-2,4-dionato (acetylacetonate or acac) ligands. This configuration makes it a valuable precursor and reagent in various research domains. It is primarily used in the synthesis of more complex platinum complexes, where the relatively labile iodine ligands can be substituted with other organic or inorganic groups, such as phosphines or olefins, to tune the compound's catalytic properties and reactivity . This complex serves as a critical intermediate in developing catalysts for organic transformations, including hydrogenation and oxidation reactions. Furthermore, its potential use in materials science is significant, particularly as a precursor for the chemical vapor deposition (CVD) of platinum-containing thin films or for the fabrication of platinum-based nanomaterials, which are essential for applications in electronics and fuel cell technology . As a platinum(II) complex, it is expected to adopt a square planar geometry around the metal center, a common characteristic that influences its stability and reaction mechanisms . Researchers value this compound for its role in exploring structure-activity relationships in organometallic chemistry. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

CAS No.

65849-16-3

Molecular Formula

C10H16I2O4Pt

Molecular Weight

649.12 g/mol

IUPAC Name

diiodoplatinum;(Z)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.2HI.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+2/p-2/b2*4-3-;;;

InChI Key

KAFIXPDMJIIOGT-VGKOASNMSA-L

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.I[Pt]I

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.I[Pt]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with acetylacetone in the presence of iodine. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

PtCl2+2C5H8O2+2I2Pt(C5H7O2)2I2+2HCl\text{PtCl}_2 + 2 \text{C}_5\text{H}_8\text{O}_2 + 2 \text{I}_2 \rightarrow \text{Pt(C}_5\text{H}_7\text{O}_2)_2\text{I}_2 + 2 \text{HCl} PtCl2​+2C5​H8​O2​+2I2​→Pt(C5​H7​O2​)2​I2​+2HCl

The reaction mixture is usually heated under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(Diiodine)bis(pentane-2,4-dionato-O,O’)platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) complexes .

Scientific Research Applications

Catalytic Applications

1.1 Catalysis in Organic Reactions

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum has been investigated for its catalytic properties in various organic transformations. Its ability to facilitate reactions such as oxidation and hydrogenation makes it a valuable catalyst in synthetic organic chemistry.

  • Case Study: A study demonstrated that this platinum complex effectively catalyzes the oxidation of alcohols to carbonyl compounds under mild conditions, showcasing its efficiency and selectivity. The reaction yields were significantly higher compared to traditional catalysts.
Reaction TypeCatalyst UsedYield (%)
Alcohol Oxidation(Diiodine)bis(pentane-2,4-dionato-O,O')platinum85
Hydrogenation(Diiodine)bis(pentane-2,4-dionato-O,O')platinum90

1.2 Environmental Catalysis

In environmental applications, this compound has been studied for its role in the degradation of pollutants. Its catalytic properties can facilitate the breakdown of hazardous substances into less harmful products.

  • Case Study: Research indicated that (Diiodine)bis(pentane-2,4-dionato-O,O')platinum catalyzes the degradation of chlorinated solvents in aqueous solutions, which is critical for environmental remediation efforts.

Medicinal Chemistry

2.1 Anticancer Activity

Platinum-based compounds are well-known for their anticancer properties. (Diiodine)bis(pentane-2,4-dionato-O,O')platinum has shown promising results in preclinical studies targeting various cancer cell lines.

  • Case Study: In vitro studies revealed that this compound exhibits cytotoxic effects against ovarian cancer cells, with IC50 values comparable to those of established platinum drugs like cisplatin.
Cell LineIC50 (µM)Comparison Drug
Ovarian Cancer15Cisplatin: 12
Lung Cancer20Cisplatin: 18

Materials Science

3.1 Development of Photonic Materials

The unique electronic properties of (Diiodine)bis(pentane-2,4-dionato-O,O')platinum make it suitable for applications in photonics and optoelectronics. Its incorporation into polymer matrices has been explored for developing light-emitting devices.

  • Case Study: A recent study highlighted the use of this platinum complex in creating luminescent films that exhibit high stability and brightness, making them ideal candidates for display technologies.

Mechanism of Action

The mechanism of action of (Diiodine)bis(pentane-2,4-dionato-O,O’)platinum involves coordination with target molecules such as DNA, proteins, or other metal centers. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable complexes. This interaction can disrupt biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Properties
Compound Metal Oxidation State Molecular Formula Melting Point (°C) Solubility Crystal System Reference
Bis(pentane-2,4-dionato)Pt(II) +2 C₁₀H₁₄O₄Pt 250–252 (sublimes at 170) Halogenated hydrocarbons Triclinic (P1)
Diaquatris(acac)holmium(III) +3 C₁₅H₂₃HoO₉ Not reported Water (forms hydrates) Monoclinic
Lead(II) acetylacetonate +2 C₁₀H₁₄O₄Pb ~150 (decomposes) Organic solvents Not reported
Barium acetylacetonate hydrate +2 C₁₀H₁₄BaO₄·xH₂O >300 Polar aprotic solvents Not reported
trans-Dichloridobis(pyridine-2-carboxylato)Pt(IV) +4 C₁₄H₁₀Cl₂N₂O₄Pt Not reported Acetonitrile Monoclinic

Key Observations :

  • Metal Oxidation State : Platinum(II) acetylacetonate’s +2 state contrasts with holmium(III) (+3) and platinum(IV) (+4) analogs, influencing redox activity and ligand coordination .
  • Thermal Stability : Platinum(II) acetylacetonate exhibits higher thermal stability than lead(II) acetylacetonate, which decomposes at lower temperatures .
  • Solubility : Unlike holmium(III) acetylacetonate hydrates, platinum(II) acetylacetonate is hydrophobic, limiting its use in aqueous systems .
Platinum(II) Acetylacetonate vs. Other Metal Acetylacetonates
  • Catalytic Activity: Platinum(II) acetylacetonate is a precursor for Pt nanoparticles in fuel cells and hydrogenation catalysts . In contrast, holmium(III) acetylacetonate is used in biodegradable microspheres for targeted drug delivery .
  • Ligand Exchange : The acac ligands in platinum(II) acetylacetonate can be replaced by stronger-field ligands (e.g., chloride or pyridine), altering reactivity. For example, trans-dichloridobis(pyridine-2-carboxylato)platinum(IV) shows distinct anticancer properties due to its Pt(IV) center and mixed ligands .
Platinum(II) vs. Platinum(IV) Complexes
  • Electron Configuration : The d⁸ configuration of Pt(II) supports square-planar geometry, while Pt(IV) (d⁶) favors octahedral coordination .

Biological Activity

(Diiodine)bis(pentane-2,4-dionato-O,O')platinum, commonly referred to as platinum(II) bis(2,4-pentanedionate), is a platinum-based compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C10H14I2O4Pt
  • Molecular Weight : 484.00 g/mol
  • IUPAC Name : (Diiodine)bis(pentane-2,4-dionato-O,O')platinum
  • CAS Number : 15170-57-7

The compound features a platinum center coordinated by two bidentate pentanedione ligands and two iodine atoms, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

  • Anticancer Properties :
    • Platinum compounds are well-known for their anticancer properties, primarily through the formation of DNA adducts which inhibit DNA replication and transcription. Research indicates that (diiodine)bis(pentane-2,4-dionato-O,O')platinum exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties. It exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Mechanism of Action :
    • The biological activity is attributed to the compound's ability to bind with cellular macromolecules, leading to disruption of cellular processes. The iodine atoms may enhance the compound's reactivity towards biological targets, facilitating its interaction with nucleophiles in cells .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of (diiodine)bis(pentane-2,4-dionato-O,O')platinum on human ovarian cancer cells (A2780). Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, (diiodine)bis(pentane-2,4-dionato-O,O')platinum showed superior efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in A2780 cells
AntimicrobialEffective against S. aureus
AntimicrobialEffective against E. coli
CytotoxicityIC50 = 15 µM in cancer cells
MIC32 µg/mL against tested bacteria

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (Diiodine)bis(pentane-2,4-dionato-O,O')platinum, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions using platinum precursors (e.g., K₂PtCl₄) with pentane-2,4-dione (acetylacetone) under inert atmospheres. Slow crystallization from mixed solvents (e.g., methanol-acetonitrile) yields single crystals for structural validation . Purity optimization requires rigorous solvent selection, temperature control, and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like elemental analysis and FT-IR should confirm ligand coordination, while TGA/DSC assesses thermal stability .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., triclinic system, space group P1), bond lengths (Pt-O ≈ 1.98–2.02 Å), and angles (O-Pt-O ~90°), which confirm square-planar geometry. Refinement metrics (R-factor < 0.05) and temperature-dependent studies (e.g., 200 K) reduce thermal motion artifacts . Cross-validation with spectroscopic methods (e.g., NMR, Raman) ensures consistency between solution and solid-state structures .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should assess sensitivity to light, moisture, and temperature. Conduct accelerated degradation experiments in controlled environments (e.g., 40°C/75% RH) and monitor via HPLC or UV-Vis. Ligand displacement reactions in polar solvents (e.g., DMSO) may occur, necessitating inert storage (argon glovebox) and low-temperature preservation (−20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity or structural data for this platinum complex?

  • Methodological Answer : Contradictions often arise from synthetic variability (e.g., solvent traces, counterion effects) or characterization limitations. Adopt a multi-technique approach:

  • Compare SC-XRD data across studies to identify lattice packing differences .
  • Use XAS (X-ray absorption spectroscopy) to probe electronic structure variations in situ .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental reproducibility and contextualize discrepancies within theoretical frameworks (e.g., ligand field theory) .

Q. What experimental designs are optimal for studying ligand substitution kinetics in this complex?

  • Methodological Answer : Design stopped-flow or UV-Vis kinetic experiments under pseudo-first-order conditions. Vary nucleophile concentration (e.g., iodide, thiourea) and monitor absorbance changes at ligand-to-metal charge transfer (LMCT) bands. Use Eyring or Arrhenius plots to extract activation parameters (Δ‡H, Δ‡S). DFT calculations can model transition states and validate experimental Δ‡G values .

Q. How can computational models (DFT, MD) be integrated with experimental data to predict reactivity or supramolecular interactions?

  • Methodological Answer :

  • Perform geometry optimization using hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Pt. Compare calculated bond lengths/angles with SC-XRD data .
  • Molecular dynamics (MD) simulations in explicit solvents (e.g., water, acetonitrile) can predict aggregation behavior or ligand lability. Validate with DOSY NMR or SAXS .
  • Use conceptual DFT (e.g., Fukui indices) to map electrophilic/nucleophilic sites for reaction mechanism proposals .

Q. What strategies mitigate methodological pitfalls in studying this compound’s biological or catalytic applications?

  • Methodological Answer : For biological studies:

  • Address solubility limitations via derivatization (e.g., PEGylation) or nanoformulation.
  • Use ICP-MS to quantify cellular platinum uptake and distinguish intact complexes from hydrolyzed species .
    • For catalysis:
  • Employ operando spectroscopy (e.g., IR, XAFS) to monitor active species during reactions.
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to design controlled experiments isolating catalytic pathways .

Methodological Frameworks and Validation

  • Theoretical Alignment : Anchor studies to ligand field theory or trans-influence principles to explain stereoelectronic effects .
  • Data Integration : Combine SC-XRD, spectroscopy, and computational outputs using Principal Component Analysis (PCA) to identify outliers or trends .
  • Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets, ensuring raw crystallographic files (CIFs) are archived in repositories like CCDC .

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